molecular formula C24H19FN2O3S2 B3018482 N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105214-06-9

N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B3018482
CAS No.: 1105214-06-9
M. Wt: 466.55
InChI Key: ZVFGLBHFBBHEOF-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the fluorine atom.

    Sulfonamide formation: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Carboxamide formation: The final step might involve the reaction of the intermediate with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide or carboxamide groups, potentially converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology

In biological research, the compound may be studied for its potential as a drug candidate, given the presence of functional groups known to interact with biological targets.

Medicine

The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, the compound might be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” would depend on its specific biological target. Generally, compounds with sulfonamide and carboxamide groups can interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
  • N-(3-bromophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Uniqueness

The presence of the fluorine atom in “N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” can significantly influence its chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3S2/c1-27(20-13-6-3-7-14-20)32(29,30)23-21(17-9-4-2-5-10-17)16-31-22(23)24(28)26-19-12-8-11-18(25)15-19/h2-16H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFGLBHFBBHEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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